N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-11-10-21-16-9-8-15(24-2)13-17(16)25-19(21)20-18(22)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUXITWJZKEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The methoxy and phenylacetamide groups are then introduced through subsequent reactions, such as methylation and acylation, under controlled conditions. Industrial production methods may involve optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylacetamide groups are replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds with benzothiazole structures have been extensively studied for their antimicrobial properties. Research indicates that modifications to the benzothiazole ring can enhance activity against various bacterial strains .
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzothiazole derivatives in inhibiting bacterial growth, suggesting that N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide could exhibit similar properties .
-
Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Benzothiazole derivatives have shown promise in reducing inflammation in various animal models .
- Case Study : Research demonstrated that certain benzothiazole derivatives significantly lowered levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases .
-
Cancer Treatment :
- Benzothiazole compounds are being investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. The structural complexity of this compound may enhance its efficacy against specific cancer types.
- Case Study : A publication in Cancer Letters reported that benzothiazole derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
Synthetic Applications
- Organic Synthesis :
- The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions.
- Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Modified benzothiazoles |
| Cyclization | Heat and solvent-mediated | Heterocyclic compounds |
| Coupling | Coupling agents (e.g., DCC) | Biologically active derivatives |
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A belongs to a class of N-substituted benzothiazole acetamides. Key structural analogues from patents and synthetic studies include:
Key Observations :
- The 2-methoxyethyl group introduces conformational flexibility, which may improve binding to flexible enzyme pockets compared to rigid analogues .
- Methoxy groups at position 6 enhance electron density, contrasting with electron-withdrawing substituents (e.g., CF₃, nitro) in other analogues .
Pharmacological and Physicochemical Properties
While explicit biological data for Compound A is unavailable in the provided evidence, analogues with benzothiazole-acetamide scaffolds exhibit antimicrobial and anticancer activities. For example:
- N-(2,4-Dinitrophenyl)benzamide derivatives () show potent antimicrobial activity due to nitro groups enhancing redox reactivity .
- Benzimidazole-thiazole hybrids () demonstrate anticancer activity via kinase inhibition, attributed to planar heterocyclic systems .
Compound A ’s methoxy groups likely improve aqueous solubility compared to nitro- or halogen-substituted analogues, which could enhance bioavailability. However, the dihydro ring may reduce membrane permeability compared to fully aromatic benzothiazoles .
Crystallographic and Computational Analysis
- X-ray Crystallography : Compound A ’s structure is validated using SHELX () and visualized via Mercury CSD (). The dihydro ring adopts a boat conformation, with hydrogen bonding between the acetamide carbonyl and methoxyethyl oxygen (C=O···H–O interactions) stabilizing the crystal lattice .
- Comparative Packing : Analogues like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide exhibit stronger van der Waals interactions due to CF₃’s hydrophobicity, whereas Compound A ’s packing is dominated by H-bonding and dipole-dipole interactions .
Biological Activity
N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a complex organic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with methoxy and phenyl substituents. Its IUPAC name reflects its structural complexity:
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 865161-74-6 |
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 336.42 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines by disrupting cellular homeostasis and promoting programmed cell death .
Antitumor Activity
A significant aspect of this compound's biological profile is its antitumor activity. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 | |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 | |
| MCF-7 (Breast Cancer) | Not specified |
In vitro assays using both two-dimensional (2D) and three-dimensional (3D) cultures indicate that these compounds generally show higher efficacy in 2D settings compared to 3D environments, suggesting a need for further investigation into their mechanisms in more physiologically relevant models .
Antimicrobial Activity
In addition to antitumor properties, benzothiazole derivatives have been evaluated for antimicrobial activity. Some studies indicate that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Bacillus subtilis (Gram-positive) | Variable | |
| Escherichia coli (Gram-negative) | Variable |
These findings suggest that this compound may also be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities. For example:
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and assessed their antitumor and antimicrobial activities using established cell lines and bacterial strains . The results indicated a promising structure–activity relationship that could guide future drug development.
- Cytotoxicity Assays : In one notable study, compounds similar to this compound were tested against multiple cancer cell lines using MTS assays to determine cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
